molecular formula C20H19N5O4S B15023637 1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone

1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone

Cat. No.: B15023637
M. Wt: 425.5 g/mol
InChI Key: YSHVTZMRCAQIDR-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound featuring both imidazolidinyl and benzodiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions may vary, but common reagents include nitriles, aldehydes, and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazolyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-[3-(4-METHYLBENZOYL)IMIDAZOLIDIN-1-YL]-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H19N5O4S/c1-13-2-4-14(5-3-13)19(27)24-9-8-23(12-24)18(26)11-30-20-21-16-7-6-15(25(28)29)10-17(16)22-20/h2-7,10H,8-9,11-12H2,1H3,(H,21,22)

InChI Key

YSHVTZMRCAQIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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